Ethanol, 2,2'-(octylimino)bis-

Physicochemical Properties Formulation Science Environmental Fate

Ethanol, 2,2'-(octylimino)bis- (CAS 15520-05-5), also known as N-octyldiethanolamine or PEG-2 Caprylylamine, is a tertiary amine derivative characterized by an octyl chain linked to two ethanolamine groups via an imino linkage, giving it a molecular formula of C₁₂H₂₇NO₂ and a molecular weight of 217.35 g/mol. Its structure confers amphiphilic properties—hydrophobicity from the octyl tail and hydrophilicity from the hydroxyl groups—positioning it as a versatile intermediate in industrial formulations such as surfactants, corrosion inhibitors, and metalworking fluid additives.

Molecular Formula C12H27NO2
Molecular Weight 217.35 g/mol
CAS No. 15520-05-5
Cat. No. B098783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2,2'-(octylimino)bis-
CAS15520-05-5
Molecular FormulaC12H27NO2
Molecular Weight217.35 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CCO)CCO
InChIInChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3
InChIKeyQZQNMMLYACBCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol, 2,2'-(octylimino)bis- (CAS 15520-05-5) Technical Profile and Procurement Considerations


Ethanol, 2,2'-(octylimino)bis- (CAS 15520-05-5), also known as N-octyldiethanolamine or PEG-2 Caprylylamine, is a tertiary amine derivative characterized by an octyl chain linked to two ethanolamine groups via an imino linkage, giving it a molecular formula of C₁₂H₂₇NO₂ and a molecular weight of 217.35 g/mol [1]. Its structure confers amphiphilic properties—hydrophobicity from the octyl tail and hydrophilicity from the hydroxyl groups—positioning it as a versatile intermediate in industrial formulations such as surfactants, corrosion inhibitors, and metalworking fluid additives .

Why Alkyl Diethanolamines Cannot Be Interchanged: Structure-Function Specificity of Ethanol, 2,2'-(octylimino)bis-


Within the class of alkyl diethanolamines, performance—ranging from surfactant critical micelle concentration (CMC) and partition coefficient to corrosion inhibition efficiency—is tightly coupled to the length of the hydrophobic alkyl chain . Ethanol, 2,2'-(octylimino)bis- possesses a specific C8 (octyl) chain length. Substituting with shorter-chain analogs (e.g., N-methyldiethanolamine) or longer-chain homologs (e.g., N-dodecyldiethanolamine) can drastically alter hydrophilic-lipophilic balance (HLB), adsorption kinetics at interfaces, and bulk phase behavior [1]. Furthermore, its tertiary amine structure confers a different reactivity profile (e.g., quaternization potential) compared to primary or secondary amine alternatives, directly impacting its utility in specific applications such as corrosion inhibition on ferrous metals or as a specialized complexing agent [2].

Head-to-Head Performance Data: Evidence-Based Differentiation for Ethanol, 2,2'-(octylimino)bis- (CAS 15520-05-5)


Amphiphilic Balance: Octanol-Water Partition Coefficient (Log P) Comparison

The compound's amphiphilic character is quantified by its Log P, a critical parameter for predicting distribution in biphasic systems (e.g., emulsions) and bioavailability. For Ethanol, 2,2'-(octylimino)bis-, the measured log P is 2.82 at 20 °C . This value differs significantly from the unsubstituted parent compound, diethanolamine (DEA), which has a log P of approximately -1.43, indicating that the octyl chain fundamentally alters its partitioning behavior from highly hydrophilic to moderately lipophilic [1].

Physicochemical Properties Formulation Science Environmental Fate

pH Stability in Metalworking Fluids: pKa and Buffering Capacity Comparison

The compound's efficacy as a pH buffer and corrosion inhibitor in metalworking fluids is linked to its basicity. Ethanol, 2,2'-(octylimino)bis- exhibits a pKa of 9.0 (predicted) , which is comparable to that of standard diethanolamine (DEA, pKa ~8.88) [1]. This similarity in pKa confirms that the octyl substitution on the nitrogen atom does not significantly alter the amine's inherent basicity, allowing it to maintain the desired alkaline pH range (typically 8.5-9.5) required for ferrous metal passivation while also providing enhanced film-forming protection due to its lipophilic tail [2].

Corrosion Inhibition Metalworking Fluids pH Control

Industrial Hygiene and Safety: Reduced Vapor Pressure vs. DEA

The addition of the C8 alkyl chain significantly reduces the volatility of the compound compared to its parent, diethanolamine (DEA). The vapor pressure of Ethanol, 2,2'-(octylimino)bis- is estimated at 1.06 × 10⁻⁶ mm Hg at 25 °C [1]. This is over 4,000 times lower than the vapor pressure of DEA, which is reported as 4.7 × 10⁻³ mm Hg at 25 °C [2]. This stark difference minimizes inhalation exposure risks and unpleasant amine odors in occupational settings like metalworking shops and industrial mixing facilities .

Industrial Hygiene Worker Safety Volatility

Dual-Phase Activity in Emulsion Systems: Partition Coefficient Validation

A defining functional advantage of Ethanol, 2,2'-(octylimino)bis- is its ability to remain active in both the aqueous and organic phases of an emulsion. Product literature for a commercial grade (PEL-INE 883) explicitly states that its partition coefficient between aliphatic solvents and water ensures the additive is present and functional in both phases . This is a direct contrast to simpler alkanolamines like monoethanolamine (MEA) or triethanolamine (TEA), which preferentially partition almost exclusively into the aqueous phase (Log P for TEA ≈ -1.0) [1], limiting their protective film formation on metal surfaces in contact with neat oil phases.

Emulsion Stability Lubricant Additives Partitioning

Optimal Use Cases for Ethanol, 2,2'-(octylimino)bis- (CAS 15520-05-5) Based on Evidence


Formulating Low-Odor, Long-Life Metalworking Fluids

The combination of a pKa of 9.0 (equivalent to DEA) and extremely low vapor pressure (1.06 × 10⁻⁶ mm Hg) makes Ethanol, 2,2'-(octylimino)bis- a superior choice for semi-synthetic and synthetic metalworking fluids. It provides the necessary alkalinity to prevent ferrous corrosion while drastically reducing workplace amine odor and inhalation exposure compared to DEA-based fluids . Furthermore, its Log P of 2.82 ensures effective wetting and protective film formation on metal surfaces .

Stabilizing Biphasic Lubricant and Coolant Emulsions

In lubricant and coolant systems where water and oil phases coexist, the compound's demonstrated ability to partition into both phases ensures consistent additive performance throughout the fluid's lifecycle. This prevents the 'phase depletion' effect seen with purely water-soluble amines, maintaining consistent pH and corrosion inhibition even in oil-rich regions near wear surfaces, thereby extending fluid service intervals and improving equipment reliability .

Research-Grade Synthesis of Amphiphilic Derivatives

The tertiary amine core of Ethanol, 2,2'-(octylimino)bis- serves as a versatile building block for synthesizing quaternary ammonium compounds, betaines, and specialized extractants. Its defined C8 chain length and dual hydroxyl functionalities allow for precise control over the final HLB of the synthesized molecule, which is critical in applications ranging from phase-transfer catalysis to the design of novel surfactants . Patents further highlight its utility in creating novel compositions for fragrance delivery and sweat control [1].

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